7-(1-Methyl-2-hydroxyethyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Methyl-2-hydroxyethyl)guanine is a chemical compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 g/mol . . This compound is a derivative of guanine, one of the four main nucleobases found in the nucleic acids DNA and RNA. It is primarily used in biochemical research, particularly in the study of DNA and RNA modifications and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-2-hydroxyethyl)guanine typically involves the alkylation of guanine. One common method is the reaction of guanine with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The process would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
7-(1-Methyl-2-hydroxyethyl)guanine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 7-(1-Methyl-2-oxoethyl)guanine.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted guanine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(1-Methyl-2-hydroxyethyl)guanine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of nucleic acid modifications.
Biology: Employed in the study of DNA and RNA interactions, particularly in understanding the effects of alkylation on nucleic acids.
Medicine: Investigated for its potential role in cancer research, particularly in studying the effects of DNA alkylation on cancer cell proliferation.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 7-(1-Methyl-2-hydroxyethyl)guanine involves its incorporation into DNA or RNA, where it can interfere with normal base pairing and replication processes. The compound can form adducts with DNA, leading to mutations and potentially inhibiting the growth of cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar Compounds
7-(2-Hydroxypropyl)guanine: An isomeric impurity of 7-(1-Methyl-2-hydroxyethyl)guanine.
Nthis compound: Another name for the same compound.
2-Amino-1,7-dihydro-7-(1-methyl-2-hydroxyethyl)-6H-purin-6-one: Another name for the same compound
Uniqueness
This compound is unique due to its specific alkylation pattern, which allows it to form distinct adducts with DNA. This property makes it particularly useful in studying the effects of alkylation on nucleic acids and in developing targeted cancer therapies .
Properties
IUPAC Name |
2-amino-7-(1-hydroxypropan-2-yl)-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXOALKZIYCNRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NC2=C1C(=O)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.